(2R)-2,3-Dihydroxypropanoic acid
Description
(2R)-2,3-Dihydroxypropanoic acid has been reported in Solanum tuberosum, Glycine max, and other organisms with data available.
Glyceric acid is a metabolite found in or produced by Saccharomyces cerevisiae.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2,3-dihydroxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O4/c4-1-2(5)3(6)7/h2,4-5H,1H2,(H,6,7)/t2-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBNPOMFGQQGHHO-UWTATZPHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H](C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001016563 | |
| Record name | (R)-Glyceric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001016563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Glyceric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000139 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1000.0 mg/mL | |
| Record name | Glyceric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000139 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
6000-40-4, 473-81-4 | |
| Record name | D-Glyceric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6000-40-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glyceric acid, D- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006000404 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (R)-Glyceric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001016563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GLYCERIC ACID, D- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19D9ZZX4MH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Glyceric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000139 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Significance in Cellular Metabolism
Glyceric acid, particularly in its phosphorylated state, is a key metabolic crossroads. Its derivatives are integral components of glycolysis, the pathway that breaks down glucose for energy, and gluconeogenesis, which synthesizes glucose from non-carbohydrate precursors. wikipedia.orgwikipedia.orglibretexts.org Several phosphorylated forms, including 3-phosphoglyceric acid, 2-phosphoglyceric acid, 1,3-bisphosphoglyceric acid, and 2,3-bisphosphoglyceric acid, are critical intermediates in these processes. wikipedia.orgmdpi.com
The metabolic journey of these intermediates is crucial for cellular energy balance. For instance, 3-phosphoglycerate (B1209933) is a key molecule in the pathway for synthesizing the amino acid L-serine. wikipedia.orgwikipedia.orgfrontiersin.org This serine synthesis pathway begins with an intermediate from glycolysis, linking carbohydrate metabolism with amino acid production. researchgate.netresearchgate.net Serine, in turn, serves as a precursor for other vital molecules, including the amino acids glycine and cysteine. wikipedia.orgwikipedia.orgyoutube.com
Furthermore, glyceric acid is directly linked to the metabolism of glycerol (B35011), a backbone component of triglycerides. mdpi.comwikipedia.org Glycerol released from the breakdown of fats can be converted to glycerol-3-phosphate, which then enters the glycolytic and gluconeogenic pathways, highlighting another connection between carbohydrate and lipid metabolism. tocris.comyoutube.com Recent research has also indicated that exogenous D-glyceric acid may activate mitochondrial metabolism in healthy humans, suggesting a role in enhancing cellular energy production and reducing systemic inflammation. nih.govnih.goveurekalert.org
Stereoisomers of Glyceric Acid and Biological Relevance
Glycerol Metabolism and Catabolism of Lipids
The catabolism of lipids, particularly triglycerides, yields glycerol and fatty acids. Glycerol, a water-soluble component, is primarily processed in the liver and enters the central metabolic pathways. Following its release from triglycerides, glycerol is phosphorylated by glycerol kinase to glycerol-3-phosphate, consuming one molecule of ATP in an irreversible step pearson.comwikipedia.org. Glycerol-3-phosphate is then oxidized to dihydroxyacetone phosphate (B84403) (DHAP) pearson.comwikipedia.org. DHAP is a crucial intermediate in glycolysis, capable of interconverting with glyceraldehyde 3-phosphate, thereby feeding directly into the energy-yielding phase of glucose metabolism pearson.comnih.govkhanacademy.org. This integration ensures that the glycerol backbone derived from fat breakdown can be efficiently converted into ATP.
Interconversion with Key Metabolic Intermediates
Glyceric acid and its phosphorylated derivatives are central to the flow of carbon through various metabolic cycles.
Connection to Glycolysis
Glyceric acid's most prominent role is as a precursor and intermediate within glycolysis, the pathway that breaks down glucose to pyruvate (B1213749) nih.govwikipedia.orgontosight.ai. The process involves several key steps where glyceric acid derivatives are transformed:
Glyceraldehyde 3-phosphate to 1,3-Bisphosphoglyceric Acid: Glyceraldehyde 3-phosphate, an early product of glucose splitting in glycolysis, is oxidized and phosphorylated by glyceraldehyde-3-phosphate dehydrogenase to form 1,3-bisphosphoglyceric acid nih.govwikipedia.orgsmpdb.cahmdb.ca. This reaction also reduces NAD+ to NADH, a critical electron carrier.
1,3-Bisphosphoglyceric Acid to 3-Phosphoglyceric Acid: In the subsequent step, catalyzed by phosphoglycerate kinase, the high-energy phosphate bond of 1,3-bisphosphoglyceric acid is transferred to ADP, generating ATP and forming 3-phosphoglyceric acid nih.govontosight.aiwikipedia.orgsmpdb.cahmdb.cawikipedia.org. This substrate-level phosphorylation is a major ATP-producing step in glycolysis.
3-Phosphoglyceric Acid to 2-Phosphoglyceric Acid: 3-Phosphoglyceric acid is then isomerized by phosphoglycerate mutase to 2-phosphoglyceric acid ontosight.aiwikipedia.orgwikipedia.org.
2-Phosphoglyceric Acid to Phosphoenolpyruvate: Finally, 2-phosphoglyceric acid is dehydrated by enolase to phosphoenolpyruvate, a high-energy phosphate compound that will yield the final ATP molecule in glycolysis nih.govsmpdb.cawikipedia.org.
Table 1: Key Glycolytic Interconversions Involving Glyceric Acid Derivatives
| Intermediate 1 | Enzyme | Intermediate 2 | ATP Produced/Consumed | NADH/NAD+ Involved |
| Glyceraldehyde 3-phosphate | Glyceraldehyde-3-phosphate dehydrogenase | 1,3-Bisphosphoglyceric acid | 0 | NAD+ → NADH |
| 1,3-Bisphosphoglyceric acid | Phosphoglycerate kinase | 3-Phosphoglyceric acid | +1 ATP | 0 |
| 3-Phosphoglyceric acid | Phosphoglycerate mutase | 2-Phosphoglyceric acid | 0 | 0 |
| 2-Phosphoglyceric acid | Enolase | Phosphoenolpyruvate | 0 | 0 |
Linkages to the Tricarboxylic Acid (TCA) Cycle
Role in the Calvin Cycle
In photosynthetic organisms, the Calvin cycle utilizes a pathway that is essentially the reverse of glycolysis wikipedia.orgwikipedia.orgpressbooks.pub. Carbon dioxide is fixed by RuBisCO, leading to the formation of two molecules of 3-phosphoglyceric acid from ribulose-1,5-bisphosphate wikipedia.orgpressbooks.pub. These 3-phosphoglyceric acid molecules are then reduced, using ATP and NADPH, to form glyceraldehyde 3-phosphate wikipedia.orgpressbooks.pub. Glyceraldehyde 3-phosphate can then be converted to other sugars or regenerated into RuBP, completing the cycle. This highlights 3-phosphoglyceric acid, a derivative of glyceric acid, as a critical link between inorganic carbon fixation and the production of energy-rich organic molecules.
Serine Catabolism Pathways
Glyceric acid and its phosphorylated forms are intimately involved in the metabolism of amino acids, particularly serine wikipedia.orghmdb.cawikipedia.orgnih.govastrobiology.comnih.gov. 3-Phosphoglyceric acid is a direct precursor for the synthesis of the amino acid serine wikipedia.orghmdb.cawikipedia.org. The pathway involves the transamination of 3-phosphoglycerate. Conversely, serine catabolism can also lead to the formation of glyceric acid through non-phosphorylated pathways nih.govrupress.orgreactome.orgreactome.org. This interconversion underscores the flexibility of glyceric acid in amino acid metabolism, serving both as a building block and a product depending on the cellular needs.
Fructose Metabolism Pathways
Fructose metabolism also intersects with glyceric acid pathways researchgate.netfrontiersin.orgscielo.brfrontiersin.orgmdpi.comwikipedia.org. In the liver, fructose is phosphorylated by fructokinase to fructose-1-phosphate. This is then cleaved by aldolase (B8822740) B into dihydroxyacetone phosphate (DHAP) and glyceraldehyde researchgate.netmdpi.comwikipedia.org. DHAP readily enters glycolysis. Glyceraldehyde can be converted to glyceraldehyde 3-phosphate by glyceraldehyde kinase or to glyceric acid by aldehyde dehydrogenase researchgate.netfrontiersin.orgscielo.brfrontiersin.orgmetabolomicsworkbench.orghmdb.ca. Glyceric acid can then be phosphorylated by glycerate kinase to 2-phosphoglyceric acid, rejoining the glycolytic pathway reactome.orgresearchgate.netfrontiersin.orgscielo.brfrontiersin.org. Defects in the enzymes processing fructose metabolites, such as glycerate kinase, can lead to the accumulation and excretion of D-glyceric acid, a condition known as D-glyceric aciduria researchgate.netfrontiersin.orgscielo.brgenome.jp.
Table 2: Metabolic Interconnections of Glyceric Acid Derivatives
| Pathway | Glyceric Acid Derivative(s) Involved | Key Enzymes | Outcome |
| Glycolysis | 1,3-BPG, 3-PGA, 2-PG | Glyceraldehyde-3-phosphate dehydrogenase, Phosphoglycerate kinase, Phosphoglycerate mutase, Enolase | ATP production, NADH generation, formation of pyruvate for TCA cycle entry. |
| Calvin Cycle | 3-PGA | RuBisCO, Phosphoglycerate kinase, Glyceraldehyde-3-phosphate dehydrogenase | Carbon fixation, reduction of CO2 to sugars, regeneration of RuBP. |
| Serine Metabolism | 3-PGA, Glyceric acid | Transaminases, Glycerate kinase, Aldehyde dehydrogenase | Synthesis of serine from 3-PGA; formation of glyceric acid from serine catabolism. |
| Fructose Metabolism | Glyceric acid, 2-PG | Fructokinase, Aldolase B, Glyceraldehyde kinase, Aldehyde dehydrogenase, Glycerate kinase | Conversion of fructose metabolites (DHAP, glyceraldehyde) into glycolytic intermediates; D-glyceric aciduria in case of enzyme deficiencies. |
| Glycerol Metabolism | DHAP | Glycerol kinase, Glycerol-3-phosphate dehydrogenase, Triosephosphate isomerase | Glycerol converted to DHAP, which enters glycolysis. |
Table 3: Key Enzymes in Glyceric Acid Metabolism
| Enzyme Name | Reaction Catalyzed | Pathway Association(s) |
| Glyceraldehyde-3-phosphate dehydrogenase | Glyceraldehyde 3-phosphate + NAD+ + Pi ⇌ 1,3-Bisphosphoglycerate + NADH + H+ | Glycolysis, Calvin Cycle |
| Phosphoglycerate kinase | 1,3-Bisphosphoglycerate + ADP ⇌ 3-Phosphoglycerate + ATP | Glycolysis, Calvin Cycle |
| Phosphoglycerate mutase | 3-Phosphoglycerate ⇌ 2-Phosphoglycerate | Glycolysis |
| Enolase | 2-Phosphoglycerate ⇌ Phosphoenolpyruvate + H2O | Glycolysis |
| Glycerate kinase (GLYCTK) | D-Glycerate + ATP ⇌ 2-Phospho-D-glycerate + ADP | Fructose Metabolism, Serine Metabolism |
| Aldehyde dehydrogenase | Glyceraldehyde + NAD+ + H2O → Glyceric acid + NADH + H+ | Fructose Metabolism, Glycerol Metabolism |
| Glycerol kinase | Glycerol + ATP → Glycerol-3-phosphate + ADP | Glycerol Metabolism |
| Triosephosphate isomerase | Dihydroxyacetone phosphate ⇌ Glyceraldehyde 3-phosphate | Glycolysis, Fructose Metabolism, Glycerol Metabolism |
| Serine hydroxymethyltransferase (SHMT) | Serine + Tetrahydrofolate ⇌ Glycine + 5,10-Methylenetetrahydrofolate | Serine Metabolism |
| RuBisCO (Ribulose-1,5-bisphosphate carboxylase/oxygenase) | Ribulose-1,5-bisphosphate + CO2 → 2 x 3-Phosphoglycerate | Calvin Cycle |
Compound List:
Glyceric acid
Glycerol
Dihydroxyacetone phosphate (DHAP)
Glyceraldehyde 3-phosphate (G3P)
1,3-Bisphosphoglyceric acid (1,3-BPG)
3-Phosphoglyceric acid (3-PGA)
2-Phosphoglyceric acid (2-PG)
Phosphoenolpyruvate (PEP)
Pyruvate
Acetyl-CoA
Ribulose-1,5-bisphosphate (RuBP)
Serine
Glycine
Cysteine
Fructose
Fructose-1-phosphate
Glyceraldehyde
Glycerol-3-phosphate
NADH
NAD+
ATP
ADP
Pi (Inorganic Phosphate)
H+ (Proton)
H2O (Water)
CO2 (Carbon Dioxide)
Tetrahydrofolate
5,10-Methylenetetrahydrofolate
Enzymatic Reactions in Glyceric Acid Metabolism
Glyceric acid is involved in several key metabolic interconversions, primarily through the actions of glycerate kinase, aldehyde dehydrogenases, and glyoxylate reductase/hydroxypyruvate reductase.
Glycerate Kinase Activity
Glycerate kinase (GK) is a crucial enzyme that catalyzes the phosphorylation of D-glycerate, converting it into a phosphoglycerate intermediate, either 2-phosphoglycerate or 3-phosphoglycerate, depending on the specific isoform or organism. This reaction consumes ATP and produces ADP. The enzyme is integral to multiple metabolic routes, including serine/glycine/threonine metabolism, glycerolipid metabolism, and glyoxylate-dicarboxylate metabolism. In the context of glycerolipid synthesis, glyceric acid is dephosphorylated by glycerate kinase from cytoplasmic 3-phosphoglyceric acid, a product of glycolysis, to yield glyceric acid itself wikipedia.orgnih.govproteopedia.org. Conversely, glycerate kinase can also be the final step in pathways leading to phosphoglycerate, which then enters glycolysis proteopedia.org.
Deficiency in glycerate kinase activity is associated with D-glyceric aciduria, a metabolic disorder characterized by the accumulation and excretion of D-glyceric acid researchgate.netmetabolicsupportuk.org. The gene encoding human glycerate kinase is GLYCTK metabolicsupportuk.org.
Table 2.3.1: Glycerate Kinase Activity
| Enzyme Name | EC Number (General) | Primary Reaction | Substrates | Products | Associated Pathways | Clinical Relevance (Deficiency) |
| Glycerate Kinase | 2.7.1.31 | Phosphorylation of D-glycerate | ATP, (R)-glycerate | ADP, 2-phospho-(R)-glycerate or 3-phospho-(R)-glycerate | Serine/glycine/threonine metabolism, Glycerolipid metabolism, Glyoxylate-dicarboxylate metabolism | D-glyceric aciduria |
Aldehyde Dehydrogenase Activity
Aldehyde dehydrogenases (ALDHs) play a significant role in the metabolism of glyceric acid, particularly in its synthesis. These enzymes catalyze the oxidation of aldehydes to carboxylic acids, utilizing NAD+ or NADP+ as cofactors. A key reaction involving glyceric acid is the oxidation of D-glyceraldehyde to D-glycerate nih.govmetabolomicsworkbench.orghmdb.cauni-greifswald.deresearchgate.net. This reaction is vital in pathways such as fructose catabolism, where D-glyceraldehyde is produced, and in the metabolism of glycerol, where intermediates can be oxidized to glyceric acid nih.govnih.govhmdb.ca. Some aldehyde dehydrogenases are localized in mitochondria, contributing to cellular redox balance and metabolic intermediate processing nih.gov.
The specific ALDH involved can vary, and research has identified membrane-bound aldehyde dehydrogenases in organisms like Gluconobacter oxydans that contribute to glyceric acid production from glycerol nih.gov.
Table 2.3.2: Aldehyde Dehydrogenase Activity in Glyceric Acid Metabolism
| Enzyme Class/Type | Specific Reaction (Glyceric Acid Synthesis) | Substrates | Products | Cofactor(s) | Role in Glyceric Acid Metabolism |
| Aldehyde Dehydrogenase | D-Glyceraldehyde oxidation | D-Glyceraldehyde, NAD+ or NADP+ | D-Glycerate, NADH or NADPH | NAD+, NADP+ | Synthesis of D-glyceric acid from D-glyceraldehyde; part of glycerol and fructose metabolism. |
| Fatty Aldehyde Dehydrogenase | Glyceraldehyde oxidation | Glyceraldehyde, NAD+ | Glyceric acid, NADH | NAD+ | Oxidation of glyceraldehyde to glyceric acid. |
Glyoxylate Reductase/Hydroxypyruvate Reductase (GRHPR) Activity
Glyoxylate reductase/hydroxypyruvate reductase (GRHPR) is a bifunctional enzyme critical for managing glyoxylate and hydroxypyruvate levels. It catalyzes two primary reactions: the reduction of glyoxylate to glycolate (B3277807) and the reduction of hydroxypyruvate to D-glycerate hmdb.canih.govnih.gov. Both reactions typically require NADPH or NADH as the reducing agent. The conversion of hydroxypyruvate to D-glycerate is a direct route for glyceric acid formation.
GRHPR plays a crucial role in preventing the accumulation of glyoxylate, a toxic metabolite that can be converted to oxalate. Mutations or deficiencies in GRHPR are linked to Primary Hyperoxaluria Type II (PH2), a condition characterized by excessive oxalate production and deposition hmdb.canih.gov. The enzyme's activity is essential for maintaining cellular redox balance and mitigating the risk of oxalate-related pathologies.
Table 2.3.3: Glyoxylate Reductase/Hydroxypyruvate Reductase (GRHPR) Activity
| Enzyme Name | Primary Function(s) | Substrates | Products | Cofactor(s) | Associated Pathways/Conditions |
| Glyoxylate Reductase/Hydroxypyruvate Reductase | 1. Glyoxylate to Glycolate reduction2. Hydroxypyruvate to D-Glycerate reduction | 1. Glyoxylate, NAD(P)H2. Hydroxypyruvate, NAD(P)H | 1. Glycolate, NAD(P)+2. D-Glycerate, NAD(P)+ | NAD(P)H | Glycine, serine and threonine metabolism; Glyoxylate and dicarboxylate metabolism; Primary Hyperoxaluria II (PH2) |
Regulation of Glyceric Acid Metabolic Flux
The metabolic flux through pathways involving glyceric acid is subject to intricate regulatory mechanisms, ensuring efficient carbon flow and cellular energy management. Regulation occurs at multiple levels, including enzyme activity, substrate availability, and cellular redox state.
Enzyme Activity and Expression: The levels and activities of key enzymes like glycerate kinase and GRHPR are critical determinants of metabolic flux. For instance, the deficiency of glycerate kinase leads to D-glyceric aciduria, highlighting its essential role in processing glyceric acid researchgate.netmetabolicsupportuk.org. Similarly, GRHPR's dual activity directly influences the pool size of both glyoxylate and D-glycerate nih.govnih.gov.
Substrate Availability: The flux into glyceric acid metabolism is also dictated by the availability of its precursors. D-glyceraldehyde, a product of fructose catabolism, and hydroxypyruvate, arising from serine metabolism, serve as direct substrates for aldehyde dehydrogenases and GRHPR, respectively nih.govhmdb.ca. The metabolic state of pathways feeding into these precursors directly impacts glyceric acid production.
Redox State and Cofactor Availability: The NAD(P)H-dependent nature of aldehyde dehydrogenases and GRHPR means that the cellular redox balance, particularly the NAD(P)H/NAD(P)+ ratio, can significantly influence the rate of these reactions and, consequently, glyceric acid flux nih.govnih.govresearchgate.net.
Allosteric Regulation and Feedback Mechanisms: While specific allosteric regulators for glyceric acid metabolism are not extensively detailed in the provided search results, general principles of metabolic control suggest that intermediates or end-products of downstream pathways could exert feedback inhibition or activation on enzymes involved in glyceric acid metabolism. Notably, D-glyceric acid itself has been observed to activate mitochondrial metabolism in human studies, suggesting a potential regulatory feedback loop nih.gov. The dynamic regulation of metabolic flux through genetic control modules has also been explored in engineered bacteria to optimize the production of various compounds, indicating that precise control over pathway flux is a fundamental aspect of metabolic engineering nih.govresearchgate.netfrontiersin.org.
Understanding these enzymatic reactions and regulatory mechanisms is vital for comprehending glyceric acid's central role in cellular biochemistry and its implications in various physiological and pathological states.
Compound List:
Glyceric acid (D-Glycerate, (R)-Glycerate)
3-phosphoglycerate (3PGA)
2-phosphoglycerate
ATP
ADP
D-glyceraldehyde (D-GALD)
Glycerol
Glycerol-3-phosphate
Dihydroxyacetone phosphate (DHAP)
Glyceraldehyde 3-phosphate
Glycolate
Hydroxypyruvate
Glyoxylate
Oxalate
L-glyceric acid
Ethanol
Acetic acid
Fructose
Serine
Threonine
Glycine
1,3-bisphosphoglycerate (1,3BPGA)
Pyruvate
Acetyl-CoA
Oxaloacetate
Carbohydrates
Fatty acids
Triglycerides
Phospholipids
Monoacylglycerols (MAGs)
Diacylglycerols (DAGs)
Triacylglycerols (TAGs)
Phosphatidic acids (PAs)
Lysophosphatidic acids (LPAs)
L-Lys
Lactic acid
Myo-inositol
Glucaric acid
Shikimate
Glyceraldehyde-3-phosphate dehydrogenase
Triose phosphate isomerase
Glycerol kinase
Glycerol-3-phosphate acyltransferase (GPAT)
Lipid phosphate phosphohydrolase (phosphatidate phosphatase)
1-acyl-sn-glycerol-3-phosphate acyltransferase
Hepatic triacylglycerol lipase (B570770)
Mitochondrial glycerol-3-phosphate acyltransferase
Acyl-CoA
Triose kinase
Glucose dehydrogenase
Gluconokinase
Glyceraldehyde dehydrogenase
Aldose reductase
Alcohol dehydrogenase
Hydroxysteroid dehydrogenase/isomerase
Citrate synthase
Isocitrate dehydrogenase
Pyruvate carboxylase
Phosphoenolpyruvate carboxykinase
Aspartokinase
Glutamate dehydrogenase
Glutamic acid
Poly-γ-glutamic acid (γ-PGA)
Teichoic acid (TA)
D-alanylation
Clinical Significance and Pathophysiological Roles of Glyceric Acid
Inherited Metabolic Disorders Associated with Glyceric Acid Dysregulation
The accumulation of glyceric acid is primarily linked to two distinct autosomal recessive genetic disorders: D-Glyceric Aciduria and L-Glyceric Aciduria. metabolicsupportuk.orgnih.gov These conditions result from deficiencies in specific enzymes, leading to a blockage in a metabolic pathway and the subsequent buildup of toxic intermediate metabolites. scielo.br
D-Glyceric Aciduria, also known as D-glyceric acidemia, is a rare inborn error of metabolism characterized by the abnormal excretion of D-glyceric acid. orpha.netnih.gov The clinical presentation of this disorder is highly variable, ranging from severe, life-threatening neurological impairment to milder phenotypes with only slight speech delay or even normal development. nih.govnih.govmhmedical.com
The underlying cause of D-Glyceric Aciduria is a deficiency of the enzyme D-glycerate kinase. nih.govnih.govdovemed.com This enzyme is responsible for catalyzing the conversion of D-glyceric acid to 2-phosphoglycerate, a key step in the catabolic pathways of serine and fructose (B13574). metabolicsupportuk.orgwikipedia.org A deficiency in glycerate kinase activity leads to the accumulation of D-glyceric acid in the body's tissues and fluids. mhmedical.comwikipedia.org
This enzymatic deficiency is caused by mutations in the GLYCTK gene, which provides the instructions for producing the glycerate kinase enzyme. metabolicsupportuk.orgmhmedical.comwikipedia.org The condition is inherited in an autosomal recessive manner, meaning an affected individual must inherit a copy of the faulty gene from both parents. metabolicsupportuk.orgmhmedical.com
A significant number of individuals diagnosed with D-Glyceric Aciduria present with neurological symptoms. nih.gov The severity of these manifestations can vary widely among patients. orpha.net In its more severe forms, the disorder can present as a progressive encephalopathy. metabolicsupportuk.orgscielo.brmhmedical.com Common neurological findings include intellectual disability, seizures, abnormally small head size (microcephaly), and poor muscle tone (hypotonia). metabolicsupportuk.orgmhmedical.comnih.gov
Table 1: Common Neurological Manifestations in D-Glyceric Aciduria
| Manifestation | Description |
|---|---|
| Progressive Encephalopathy | A decline in brain function that worsens over time. metabolicsupportuk.orgscielo.br |
| Seizures | Recurrent episodes of abnormal brain activity. orpha.netnih.govmhmedical.com |
| Intellectual Disability | Significant limitations in intellectual functioning and adaptive behavior. metabolicsupportuk.orgnih.gov |
| Psychomotor Retardation | A slowing of physical and mental development. scielo.brmhmedical.com |
| Microcephaly | A condition where the head is smaller than normal. orpha.netmhmedical.comnih.gov |
| Hypotonia | Decreased muscle tone, often described as "floppiness." scielo.brmhmedical.comwikipedia.org |
| Spasticity | Increased muscle tone or stiffness. metabolicsupportuk.org |
Other reported neurological issues include delayed central nervous system myelination, cerebral cortical atrophy, and behavioral abnormalities. orpha.netnih.govdovemed.com
Chronic metabolic acidosis is a frequent and significant clinical problem in patients with D-Glyceric Aciduria. orpha.netwikipedia.orgnih.gov This condition occurs when there is an excess of acid in the body fluids. hmdb.ca The accumulation of D-glyceric acid, an acidogen, contributes directly to this state. mhmedical.comhmdb.ca In some infants, severe metabolic acidosis is one of the primary presenting problems, often accompanied by a failure to thrive. nih.govthieme-connect.com The condition may require ongoing treatment with bicarbonate to neutralize the excess acid. mhmedical.comnih.gov
Developmental abnormalities are a key feature of D-Glyceric Aciduria, although their severity is variable. nih.gov Many affected individuals experience global developmental delay and psychomotor retardation. nih.govmhmedical.comnih.gov Failure to thrive is a common issue, particularly in infancy. metabolicsupportuk.orgmhmedical.comwikipedia.org While some patients suffer from severe developmental impairment, others may present with a much milder phenotype, such as a slight speech delay, or may even exhibit apparently normal development. orpha.netnih.govmhmedical.com
L-Glyceric Aciduria is a distinct metabolic disorder, also known as Primary Hyperoxaluria Type II (PH2). wikipedia.orgnih.gov It should not be confused with D-Glyceric Aciduria, as the underlying enzymatic defect and primary metabolic consequences are different. wikipedia.org PH2 is an autosomal recessive condition characterized by the overproduction of oxalate (B1200264), which can lead to recurrent kidney stones (nephrolithiasis) and calcium oxalate deposits in the kidney tissue (nephrocalcinosis). nih.govmedlineplus.gov
The condition is caused by mutations in the GRHPR gene, which codes for the enzyme glyoxylate (B1226380) reductase/hydroxypyruvate reductase (GR/HPR). wikipedia.orgmyriad.com A deficiency in this enzyme leads to the accumulation of glyoxylate, which is then converted to oxalate. nih.govoup.com The lack of GR/HPR activity also results in the accumulation and subsequent urinary excretion of L-glyceric acid. nih.govnih.gov While both PH1 and PH2 involve oxalate overproduction, they are differentiated by their specific enzyme deficiencies and the presence of L-glyceric aciduria in PH2. oup.comnih.gov Although considered less aggressive than Primary Hyperoxaluria Type I, PH2 can progress to end-stage kidney disease later in life. nih.govmedlineplus.gov
Table 2: Comparison of D-Glyceric Aciduria and L-Glyceric Aciduria
| Feature | D-Glyceric Aciduria | L-Glyceric Aciduria (PH2) |
|---|---|---|
| Deficient Enzyme | D-Glycerate Kinase nih.govnih.gov | Glyoxylate reductase/hydroxypyruvate reductase wikipedia.orgnih.gov |
| Affected Gene | GLYCTK metabolicsupportuk.orgwikipedia.org | GRHPR wikipedia.orgmyriad.com |
| Accumulated Isomer | D-Glyceric Acid orpha.netwikipedia.org | L-Glyceric Acid nih.govnih.gov |
| Primary Clinical Features | Neurological impairment, metabolic acidosis, developmental delay. orpha.netmhmedical.comwikipedia.org | Recurrent kidney stones, nephrocalcinosis, potential kidney failure. nih.govmedlineplus.gov |
| Associated Compound | N/A | High levels of oxalate. nih.govmyriad.com |
L-Glyceric Aciduria (Primary Hyperoxaluria Type II)
Etiology: Glyoxylate Reductase/Hydroxypyruvate Reductase Deficiency
The accumulation of glyceric acid is centrally linked to Primary Hyperoxaluria Type 2 (PH2), a rare autosomal recessive inherited disorder. researchgate.netoup.com The underlying cause of PH2 is a deficiency in the enzyme glyoxylate reductase/hydroxypyruvate reductase (GRHPR). nih.govnih.gov This enzyme is crucial for normal metabolism, as it catalyzes two key reactions: the reduction of glyoxylate to glycolate (B3277807) and the reduction of hydroxypyruvate to D-glycerate. mdpi.com
In individuals with GRHPR deficiency, the metabolic pathway is disrupted. The inability to efficiently process glyoxylate leads to its conversion into oxalate, resulting in hyperoxaluria (elevated urinary oxalate). nih.govwikipedia.org Simultaneously, the blockage in the reduction of hydroxypyruvate is thought to lead to its alternative metabolism, resulting in the overproduction and subsequent urinary excretion of L-glyceric acid. oup.comnih.gov Consequently, the hallmark biochemical findings in most individuals with PH2 are significantly increased levels of both oxalate and L-glycerate in the urine. nih.gov While the GRHPR enzyme is expressed in many tissues, its protein distribution is predominantly hepatic, indicating that PH2 is primarily a disorder of liver metabolism. researchgate.net
Renal Manifestations
The metabolic disturbances originating from Glyoxylate Reductase/Hydroxypyruvate Reductase (GRHPR) deficiency have significant pathological consequences, primarily affecting the renal system. The overproduction of oxalate leads to its precipitation with calcium in the urinary tract, a process that drives the primary clinical symptoms of the disease. nih.gov
The most common renal manifestations include:
Nephrolithiasis: This refers to the formation of recurrent kidney stones, which are typically composed of calcium oxalate. nih.govstorymd.com These stones can cause symptoms such as renal colic (severe abdominal pain), hematuria (blood in the urine), and obstruction of the urinary tract. nih.govstorymd.com
Nephrocalcinosis: This condition involves the deposition of calcium oxalate crystals within the kidney tissue itself (the renal parenchyma). nih.govnih.gov
These processes of stone formation and crystal deposition can lead to progressive kidney damage. nih.gov If left unmanaged, this can culminate in end-stage renal disease (ESRD), where the kidneys are no longer able to function adequately. nih.govstorymd.com Following the onset of ESRD, systemic oxalosis can occur, where calcium oxalate crystals are deposited in various other tissues and organs throughout the body, including bones, eyes, and the heart. storymd.commyriad.com While PH2 is generally considered less aggressive than Primary Hyperoxaluria Type 1, the potential for significant renal morbidity remains a core feature of the disease. myriad.comnxgenmdx.com
| Renal Manifestation | Description | Associated Symptoms |
| Nephrolithiasis | Formation of recurrent kidney stones composed of calcium oxalate. nih.gov | Renal colic, hematuria, urinary tract obstruction. storymd.com |
| Nephrocalcinosis | Deposition of calcium oxalate in the kidney tissue. nih.govnih.gov | Can contribute to progressive kidney damage. |
| End-Stage Renal Disease (ESRD) | Severe loss of kidney function. nih.gov | Leads to systemic oxalosis (oxalate deposition in other organs). storymd.com |
Glyceric Acid as a Biomarker in Disease States
Association with Rheumatoid Arthritis
Recent metabolomics research has identified glyceric acid as a potential biomarker for the early diagnosis of Rheumatoid Arthritis (RA). nih.govnih.gov Traditional serum biomarkers for early RA, such as rheumatoid factor and anti-cyclic citrullinated peptide (ACPA), have limitations in specificity and sensitivity. nih.govnih.gov
A study utilizing an untargeted metabolomics approach found significant differences in the serum levels of several metabolites between patients with early RA and healthy controls. nih.gov From these, a diagnostic panel of just three metabolites—glyceric acid, lactic acid, and 3-hydroxyisovaleric acid—was constructed. nih.govnih.gov This panel demonstrated high diagnostic potential, correctly classifying 96.7% of patients with early RA. nih.govnih.gov It showed a specificity of 94.4% and a sensitivity of 93.5%, outperforming the diagnostic accuracy of ACPA alone. nih.gov In this particular study, glyceric acid levels were found to be lower in the serum of patients with early RA compared to the control group. nih.gov This finding suggests that dysregulation of metabolic pathways involving glyceric acid, such as glycerolipid metabolism, may occur in the preclinical or early stages of RA. nih.gov
| Biomarker Panel Component | Diagnostic Performance (as part of a 3-metabolite panel for early RA) | Finding in Early RA Patients |
| Glyceric Acid | Correctly classified 96.7% of patients. nih.govnih.gov | Lower serum levels compared to healthy controls. nih.gov |
| Lactic Acid | Specificity: 94.4%. nih.gov | - |
| 3-hydroxyisovaleric acid | Sensitivity: 93.5%. nih.gov | - |
Correlation with Schizophrenia and Bipolar Disorder
Glyceric acid derivatives have emerged as potential biomarkers for differentiating between severe mental disorders, specifically schizophrenia (SCZ) and bipolar disorder (BD). These conditions often share overlapping symptoms, making differential diagnosis challenging based on clinical presentation alone. nih.gov
A study employing proton magnetic resonance spectroscopy (¹H-NMR) combined with chemometric analysis of blood samples identified distinct metabolic signatures for each disorder. The research successfully identified a set of metabolites that could discriminate between individuals with SCZ, BD, and healthy controls. nih.gov
Notably, the study found that 2,3-diphospho-D-glyceric acid was a metabolite present exclusively in the blood of patients with bipolar disorder when compared to those with schizophrenia. nih.gov This finding suggests that this glyceric acid derivative could serve as a specific biomarker to support the differential diagnosis of BD. The presence or absence of such distinct metabolites points to underlying disturbances in specific metabolic pathways that may be unique to each disorder, offering insights into their distinct neurobiology. nih.gov
Therapeutic Implications of Glyceric Acid Metabolism Modulation
Modulating the metabolism of glyceric acid holds potential therapeutic implications, primarily through the activation of mitochondrial energy metabolism. Research in healthy, middle-aged adults has shown that oral administration of D-glyceric acid (DGA) can induce positive metabolic effects. nih.govnih.gov
A double-blind, placebo-controlled human study revealed that a DGA regimen led to a clear upregulation of mitochondrial metabolism at a whole-body level. nih.gov The key findings from this research include:
Reduction in Systemic Inflammation: A notable effect was the lowering of subclinical systemic inflammation markers. nih.govnih.gov
Enhanced Cellular Membrane Integrity: The DGA regimen appeared to sharply improve the integrity of cellular membranes. nih.govnih.gov
Favorable Metabolic Shifts: Plasma concentrations of metabolites related to aerobic energy production, particularly lactate (B86563), were significantly reduced. nih.gov
These findings suggest that modulating glyceric acid levels could be beneficial in conditions characterized by chronic energy metabolic challenges. nih.govnih.gov By enhancing mitochondrial function, improving membrane integrity, and lowering inflammation, DGA metabolism modulation may offer a therapeutic avenue for alleviating metabolic disorders affecting major organs like the liver, central nervous system, and muscles, particularly in the context of aging. nih.gov
| Therapeutic Effect of D-Glyceric Acid Administration | Observed Outcome | Potential Implication |
| Mitochondrial Activation | Upregulation of OXPHOS and NADH-utilizing reactions. nih.gov | Alleviation of energy metabolic challenges in organs. nih.gov |
| Anti-inflammatory Effect | Reduction in systemic subclinical inflammation markers. nih.gov | Beneficial for age-related chronic low-grade inflammation. |
| Membrane Integrity | Sharp enhancement of cellular membrane integrity. nih.gov | Improved cellular health and function. |
| Metabolic Regulation | Significant reduction in plasma lactate levels. nih.gov | Improved efficiency of aerobic energy production. |
Biotechnological Production and Bioconversion of Glyceric Acid
Microbial Biosynthesis of Glyceric Acid
The biotechnological production of glyceric acid (GA) represents a promising alternative to chemical synthesis, leveraging microbial fermentation to convert renewable feedstocks into a valuable platform chemical. Acetic acid bacteria and metabolically engineered Escherichia coli have emerged as key players in this field, each utilizing distinct substrates and metabolic pathways.
Production from Glycerol (B35011) by Acetic Acid Bacteria
Acetic acid bacteria are well-known for their oxidative fermentation capabilities, making them natural candidates for the conversion of glycerol, a major byproduct of the biodiesel industry, into glyceric acid. researchgate.netsemanticscholar.org This biotransformation is primarily an aerobic process where these bacteria incompletely oxidize glycerol, leading to the accumulation of GA in the culture medium. semanticscholar.orgproquest.com The key enzyme implicated in this conversion is a membrane-bound alcohol dehydrogenase (mADH). researchgate.netresearchgate.netresearchgate.net A proposed pathway involves the oxidation of glycerol to glyceraldehyde, which is then further oxidized to glyceric acid. researchgate.netnih.gov Researchers have investigated numerous strains across different genera, notably Gluconobacter and Acetobacter, to optimize GA production. researchgate.netresearchgate.net
Several species within the Gluconobacter genus have been identified as potent producers of glyceric acid from glycerol. researchgate.net These bacteria are recognized for their robust oxidative capacity towards various sugars and alcohols. semanticscholar.orgresearchgate.net
One of the most effective producers identified is Gluconobacter frateurii. In an optimized fed-batch fermentation process, the strain G. frateurii NBRC103465 accumulated up to 136.5 g/L of glyceric acid. researchgate.netresearchgate.net The product, however, was a mix of enantiomers with a 72% enantiomeric excess (ee) of the D-isomer. researchgate.netresearchgate.netnih.gov Another strain, Gluconobacter sp. NBRC3259, was also found to convert glycerol to GA, producing 54.7 g/L of GA along with 33.7 g/L of dihydroxyacetone (DHA) from 167 g/L of glycerol in a pH-controlled jar fermentor over four days. nih.govnih.gov The GA produced by this strain was also a racemic mixture, with a 77% ee of D-GA. nih.govnih.gov
Gluconobacter oxydans is another species frequently associated with this bioconversion, although it often produces GA as a byproduct of dihydroxyacetone synthesis. researchgate.netresearchgate.net Gene disruption studies in G. oxydans have confirmed that the membrane-bound alcohol dehydrogenase (mADH), encoded by the adhA gene, is essential for GA production from glycerol. researchgate.netresearchgate.net
The genus Acetobacter also includes strains capable of converting glycerol to glyceric acid, often with high enantioselectivity. researchgate.net While numerous Acetobacter strains can produce GA, Acetobacter tropicalis has been highlighted for its efficiency and high optical purity of the product. researchgate.net
Specifically, Acetobacter tropicalis NBRC16470 has been shown to produce 101.8 g/L of D-glyceric acid with an exceptional 99% enantiomeric excess (ee) under optimized fermentation conditions. researchgate.netresearchgate.netresearchgate.net This high level of stereospecificity is a significant advantage for applications where pure D-GA is required. The production process with this strain was carried out in a jar fermentor with pH control, demonstrating its potential for scalable, high-purity D-GA manufacturing. researchgate.netnih.gov
Production in Escherichia coli
Metabolic engineering of Escherichia coli has opened new avenues for producing glyceric acid from alternative, non-glycerol feedstocks. E. coli's well-characterized genetics and physiology make it an ideal chassis for designing and optimizing novel biosynthetic pathways.
A novel microbial platform has been successfully developed in E. coli to synthesize D-glyceric acid from D-galacturonate, a component of pectin found in plant biomass. This engineered pathway circumvents the issues of mixed enantiomers often seen with acetic acid bacteria.
The synthetic pathway combines enzymes from different organisms with native E. coli enzymes. It involves the expression of uronate dehydrogenase (udh) from Pseudomonas syringae and galactarolactone isomerase (gli) from Agrobacterium fabrum. This upstream module works in conjunction with a downstream module consisting of native enzymes: galactarate dehydratase (garD), 5-keto-4-deoxy-D-glucarate aldolase (B8822740) (garL), and 2-hydroxy-3-oxopropionate reductase (garR). To facilitate the accumulation of D-glyceric acid, the gene for glycerate kinase (garK), which phosphorylates glycerate, was inactivated.
Further optimization through the elimination of competing metabolic pathways led to the creation of a quadruple mutant strain, E. coli MG1655(DE3)ΔgarKΔhyiΔglxKΔuxaC. This engineered strain produced 4.8 g/L of D-glyceric acid from D-galacturonate with a high molar yield of 83%. A key advantage of this platform is its complete enantioselectivity, producing only the D-enantiomer of glyceric acid.
The production of glyceric acid from D-xylose, a major sugar in lignocellulosic biomass, in engineered Escherichia coli is not a prominently documented research area. Metabolic engineering efforts utilizing D-xylose in E. coli have largely focused on other value-added chemicals. For instance, the Dahms pathway, which metabolizes D-xylose, has been extensively engineered. In this pathway, D-xylose is converted to D-xylonate and subsequently to 2-keto-3-deoxy-d-xylonate. An aldolase then cleaves this intermediate into pyruvate (B1213749) and glycolaldehyde. Research has primarily focused on the conversion of glycolaldehyde into products like glycolic acid or ethylene (B1197577) glycol. researchgate.net While D-glyceric acid can be formed from the oxidation of D-glyceraldehyde, which is an intermediate in other sugar metabolism pathways like the Entner-Doudoroff pathway, a direct and optimized pathway for high-titer glyceric acid production from D-xylose via the Dahms pathway or other synthetic routes in E. coli has not been established in the reviewed literature.
From Glucose in Escherichia coli
Escherichia coli has been extensively engineered for the production of glyceric acid from glucose, a readily available and inexpensive sugar. The core strategy involves channeling carbon flux from glycolysis towards glyceric acid synthesis while minimizing its consumption by native metabolic pathways.
A key approach involves the heterologous expression of genes to create a synthetic pathway from the glycolytic intermediate dihydroxyacetone phosphate (B84403) (DHAP) to glyceric acid. This is often achieved by introducing two key enzymes: glycerol-3-phosphate dehydrogenase (gpd1) and glycerol-3-phosphate phosphatase (gpp2), frequently sourced from Saccharomyces cerevisiae. These enzymes convert DHAP to glycerol. Subsequently, an alditol oxidase (aldO) from a bacterium like Streptomyces violaceoruber is introduced to oxidize glycerol to glyceric acid.
To prevent the metabolization of the produced glycerate, genetic modifications to the host E. coli are crucial. Knocking out the genes encoding glycerate kinases (garK and glxK) is a common strategy to block the entry of glycerate into central metabolism. Further enhancements have been achieved by deleting the gene for the glycerol transporter (glpF) to prevent the re-uptake of extracellular glycerol.
Through these concerted engineering efforts, including optimization of the cultivation medium, significant titers of glyceric acid have been achieved. For instance, engineered E. coli strains have been reported to produce up to 2.37 g/L of glycerate from glucose in fed-batch fermentations.
Table 1: Engineered E. coli Strains for Glyceric Acid Production from Glucose
From L-Arabinose in Escherichia coli
The utilization of L-arabinose, a major component of hemicellulose in plant biomass, for glyceric acid production in E. coli is an area of active research. While the native L-arabinose metabolic pathway in E. coli primarily directs the carbon towards the pentose phosphate pathway, metabolic engineering strategies aim to reroute this flux towards the synthesis of C3 compounds like glyceric acid. The metabolic pathway involves the conversion of L-arabinose to L-ribulose, then to L-ribulose-5-phosphate, which is subsequently converted to D-xylulose-5-phosphate, an intermediate of the pentose phosphate pathway. researchgate.net From this point, intermediates can be channeled into glycolysis and subsequently to glyceric acid production pathways similar to those developed for glucose utilization.
From Xylonic Acid in Escherichia coli
Xylonic acid, which can be produced from the C5 sugar xylose, is another potential substrate for glyceric acid production. The Dahms pathway, which is involved in the catabolism of xylose and xylonic acid in some microorganisms, can be engineered into E. coli for this purpose. nih.gov In this pathway, D-xylonic acid is dehydrated and then cleaved by an aldolase into pyruvate (a C3 compound) and glycolaldehyde (a C2 compound). nih.govnih.gov The pyruvate formed can be a direct precursor for various C3 chemicals. While this pathway is more commonly explored for the production of C2 compounds like glycolic acid and ethylene glycol from the glycolaldehyde intermediate, the concurrent production of pyruvate opens a theoretical route to 3-carbon chemicals like glyceric acid. nih.gov Further metabolic engineering would be required to efficiently convert the pyruvate generated via the Dahms pathway into glyceric acid.
Bioproduction by Fungi (Penicillium, Aspergillus)
Certain filamentous fungi are known producers of a wide array of organic acids, and some have been identified to synthesize glyceric acid or its derivatives.
Penicillium funiculosum has been reported to produce a mixture of glyceric acid esters, collectively named OR-1. nih.govjst.go.jpasm.org These molecules consist of a glyceric acid backbone esterified with various fatty acids (C14-C18). nih.govjst.go.jp This indicates the presence of a metabolic pathway for glyceric acid synthesis in this fungus, which is then further processed into esters.
While Aspergillus species, particularly Aspergillus niger, are well-known industrial producers of other organic acids like citric acid and gluconic acid, their capacity for significant glyceric acid production is less documented in scientific literature. mdpi.comresearchgate.netdntb.gov.uanih.govmdpi.com However, given their metabolic versatility and proven ability to overproduce other organic acids, they remain potential candidates for glyceric acid production through metabolic engineering.
Metabolic Engineering Strategies for Enhanced Glyceric Acid Yield
To achieve economically viable biotechnological production of glyceric acid, extensive metabolic engineering of microbial hosts is essential. These strategies focus on maximizing the carbon flux towards the product, minimizing by-product formation, and optimizing cellular metabolism for high-yield synthesis.
Gene Overexpression and Knockout in Glyceric Acid Production Pathways
A cornerstone of metabolic engineering is the targeted manipulation of gene expression levels. This involves the overexpression of key enzymes in the desired production pathway and the knockout of genes in competing pathways.
Gene Overexpression: To enhance the production of glyceric acid from sugars in E. coli, genes encoding enzymes of the synthetic pathway are typically overexpressed. This includes:
gpd1 (glycerol-3-phosphate dehydrogenase) and gpp2 (glycerol-3-phosphate phosphatase): Boosts the conversion of the glycolytic intermediate DHAP to glycerol.
gldA (glycerol dehydrogenase) or aldO (alditol oxidase): Enhances the oxidation of glycerol to glyceraldehyde and subsequently to glyceric acid.
glpK (glycerol kinase) and glpD (glycerol-3-phosphate dehydrogenase): Overexpression of these genes can improve glycerol utilization and channel it towards central metabolism, which can be coupled to product formation. researchgate.netnih.govnih.gov
Gene Knockout: To prevent the loss of glyceric acid to other metabolic fates and to redirect carbon flux, several genes are targeted for deletion:
garK and glxK (glycerate kinases): Knockout of these genes is critical to prevent the phosphorylation and subsequent catabolism of glyceric acid.
pflB (pyruvate formate-lyase), adhE (alcohol dehydrogenase), and pta (phosphate acetyltransferase): Deletion of these genes minimizes the formation of common fermentation by-products such as formate, ethanol, and acetate (B1210297), thereby increasing the availability of carbon for glyceric acid synthesis. nih.gov
dld (D-lactate dehydrogenase): Eliminating this enzyme prevents the conversion of pyruvate to D-lactate, another potential by-product. nih.gov
These strategies of combining gene overexpression and knockouts have been successfully applied to improve the production of various organic acids in E. coli and serve as a blueprint for optimizing glyceric acid synthesis. figshare.comnih.govresearchgate.netnih.govfrontiersin.org
Pathway Design for Glyceric Acid Synthesis (e.g., Dahms Pathway, Modified Glyoxylate (B1226380) Shunt)
Beyond single gene manipulations, the rational design and implementation of entire metabolic pathways are crucial for high-efficiency production.
Dahms Pathway: The Dahms pathway, native to some bacteria, can be heterologously expressed in E. coli for the conversion of C5 sugars like xylose. nih.gov This pathway converts D-xylonate (derived from xylose) into pyruvate and glycolaldehyde. nih.gov While often leveraged for C2 chemical production from glycolaldehyde, the pyruvate generated can theoretically be channeled towards C3 compounds like glyceric acid. nih.govresearchgate.netnih.govresearchgate.netresearchgate.netresearchgate.net Engineering this pathway for glyceric acid production would involve coupling the pyruvate output to a downstream pathway that converts it to glyceric acid, for example, via reduction to lactate (B86563) and subsequent oxidation, or through a reversed glycerate pathway.
Modified Glyoxylate Shunt: The glyoxylate shunt is a central metabolic pathway that bypasses the CO2-evolving steps of the TCA cycle. It can be engineered to become a major route for the production of C2 compounds like glyoxylate and glycolate (B3277807) from glucose. mdpi.comnih.govnih.govscispace.com For glyceric acid (a C3 compound) production, a modified glyoxylate shunt could be envisioned to produce a C2 precursor that is then combined with a C1 unit. More directly, the glyoxylate shunt can be engineered to increase the pool of TCA cycle intermediates. For instance, by overexpressing isocitrate lyase (aceA) and knocking out malate synthase (aceB and glcB), the flux towards glyoxylate is increased. mdpi.com This glyoxylate can then be a substrate for various downstream pathways. While direct conversion to glyceric acid is not a standard route, creative pathway design could potentially link the glyoxylate shunt to C3 compound synthesis. For example, engineering a pathway that condenses glyoxylate with a C1 donor. Another strategy is to engineer a "reverse glyoxylate shunt" to convert C4 dicarboxylates into two molecules of acetyl-CoA, which can then enter various biosynthetic pathways. osti.gov
Table 2: Key Enzymes in Engineered Glyceric Acid Production Pathways
Optimization of Carbon Flux for Glyceric Acid Biosynthesis
In the biotechnological production of glyceric acid, optimizing the carbon flux within the host microorganism is a critical strategy to enhance yield and productivity. The central carbon metabolism (CCM), which includes glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle, serves as the primary source of energy and precursor molecules for cellular growth and product synthesis. nih.gov Metabolic engineering strategies aim to redirect the flow of carbon from these central pathways towards the specific biosynthetic route for glyceric acid.
A key approach involves modifying the expression levels of crucial enzymes at metabolic branch points. For instance, to increase the pool of precursors for glyceric acid, the carbon flux of competing pathways might be downregulated. A moderate reduction of carbon flux in the TCA cycle can effectively decrease the consumption of key intermediates like acetyl-CoA, making them more available for the target product pathway. nih.gov Conversely, overexpression of enzymes directly involved in the glyceric acid synthesis pathway can help pull the carbon flux towards the desired product.
Enzymatic Synthesis of Glyceric Acid and Derivatives
Laccase-Mediated Oxidation of Glycerol to Glyceric Acid
The enzymatic oxidation of glycerol presents an environmentally friendly and selective method for producing glyceric acid. Laccases, which are multi-copper containing enzymes, are particularly effective for this conversion, often used in conjunction with a mediator. researchgate.net The laccase/2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO) system is a well-studied approach for the selective oxidation of glycerol. nih.govljmu.ac.uk
The process involves a sequential oxidation of glycerol. Initially, glycerol is oxidized to glyceraldehyde. nih.govljmu.ac.uk Subsequently, glyceraldehyde is converted to glyceric acid, which can be further oxidized to tartronic acid and ultimately mesoxalic acid. nih.govljmu.ac.uk Research using laccase from Trametes hirsuta has shown that the distribution and yield of these oxidation products are highly dependent on the concentration of the TEMPO mediator. nih.govljmu.ac.uk At lower TEMPO concentrations (below 6mM), glyceraldehyde is the primary initial product, whereas higher concentrations also yield significant amounts of glyceric acid. nih.gov
To improve the stability and reusability of the enzyme, laccases can be immobilized on various supports. Studies have successfully used functionalized magnetic microparticles and polymethacrylate supports for covalent immobilization of laccases, which demonstrated enhanced storage, pH, and thermal stability compared to the native enzymes. nih.gov These immobilized biocatalysts have been effectively used for glycerol oxidation, achieving a specific conversion to glyceric acid exceeding 50%. nih.gov Another study immobilized laccase from Trametes versicolor in a Na-Alginate matrix, which yielded approximately 7% glyceric acid from the total product after 24 hours. researchgate.net
| Enzyme Source | Support/System | Key Finding |
| Trametes hirsuta | Free enzyme with TEMPO | Product distribution (glyceraldehyde vs. glyceric acid) depends on TEMPO concentration. nih.gov |
| Trametes versicolor | Covalently immobilized on magnetic/polymethacrylate supports | Enhanced enzyme stability and achieved >50% specific conversion to glyceric acid. nih.gov |
| Trametes versicolor | Immobilized in Na-Alginate matrix with TEMPO | Achieved ~7 wt% glyceric acid yield in 24 hours. researchgate.net |
| Laccase | Immobilized on nanozeolites with TEMPO | Generated a promising catalyst for controlled, selective glycerol oxidation. ljmu.ac.uk |
Enzymatic Synthesis of Oligomer Analogues of Poly[3-(3,4-dihydroxyphenyl)glyceric acid]
A significant advancement in "green chemistry" has been the first reported enzymatic synthesis of oligomer analogues of poly[3-(3,4-dihydroxyphenyl)glyceric acid] (PDHPGA). mdpi.comnih.gov This natural biopolymer, found in plants of the Boraginaceae family, has a repeating unit of a 3-(3,4-dihydroxyphenyl)glyceric acid residue. nih.govnih.gov
The synthesis is achieved through the enzymatic ring-opening polymerization (ROP) of a monomer, specifically 2-methoxycarbonyl-3-(3,4-dibenzyloxyphenyl)oxirane (MDBPO). nih.gov This reaction is catalyzed by lipase (B570770) from Candida rugosa, resulting in the formation of poly[2-methoxycarbonyl-3-(3,4-dibenzyloxyphenyl)oxirane] (PMDBPO) with a degree of polymerization up to five. nih.gov These oligomers are the first enzymatically produced analogues of the natural polyether PDHPGA. nih.gov This method provides a more environmentally friendly alternative to traditional chemical polymerization techniques.
Cell-Free Enzymatic Processes for Glyceric Acid Production
Cell-free enzymatic processes offer a powerful platform for producing chemicals like glyceric acid, overcoming many limitations of whole-cell fermentation. researchgate.netmq.edu.au These systems, which utilize ensembles of purified enzymes or crude cell lysates, provide unprecedented control over reaction conditions. mq.edu.aunih.gov Key advantages include the elimination of cell wall barriers, avoidance of product/substrate toxicity issues, the ability to manipulate enzyme ratios, and the circumvention of competing metabolic pathways. researchgate.netmq.edu.au
In the context of glyceric acid and its derivatives, cell-free multi-enzyme cascades can be designed for efficient synthesis from inexpensive substrates. For example, a cell-free cascade was developed to synthesize CDP-glycerol from cytidine and glycerol. mpg.de This system comprised five recombinant enzymes and incorporated an in-situ ATP regeneration system to reduce costs. mpg.de Through optimization, the process achieved an 89% substrate conversion with respect to cytidine. mpg.de
This approach allows for the assembly of synthetic pathways that may not exist in nature, providing flexibility and control for biomanufacturing. mq.edu.au By assembling multiple enzymes into a synthetic pathway, cell-free systems enable the testing and optimization of a biocatalytic route without the need for genetic modification of a host organism. mq.edu.au
Addressing Impurities in Raw Glycerol for Biotechnological Production
The economic viability of producing glyceric acid and other chemicals through biotechnology is closely tied to the cost of raw materials. Crude glycerol, a major byproduct of biodiesel production, is an abundant and inexpensive carbon source. nih.gov However, its direct use in fermentation is often hindered by the presence of various impurities that can negatively affect microbial growth and metabolic processes. nih.govnih.gov
The composition of crude glycerol can vary, but it typically contains 40% to 99% glycerol. nih.gov Common impurities include inorganic salts, residual methanol, soaps, and free fatty acids. nih.govredalyc.org These substances can inhibit microbial activity and lower the yield of desired metabolites compared to fermentations using pure glycerol. nih.gov
Therefore, a purification or pre-treatment step is often necessary to make crude glycerol suitable for biotechnological applications. Common purification technologies include:
Acidification: Treatment with an acid, such as sulfuric acid, helps to remove salts and other impurities, which can then be separated. advancebiofuel.in
Neutralization: Following acidification, the glycerol is neutralized with an alkali (e.g., sodium hydroxide) to adjust the pH. advancebiofuel.in
Distillation/Evaporation: Vacuum distillation is frequently used to remove water and unreacted methanol, although this process can be energy-intensive. advancebiofuel.inmdpi.com
Other Methods: Additional techniques like treatment with activated carbon, ion exchange resins, and membrane separation can also be employed for further purification. mdpi.com
By removing these inhibitory compounds, the purified glycerol can be more effectively utilized by microorganisms for the high-yield production of value-added chemicals, including glyceric acid. nih.gov
Functional Applications and Research Directions of Glyceric Acid and Its Derivatives
Biomedical and Pharmaceutical Research Involving Glyceric Acid
Recent scientific investigations have uncovered promising therapeutic and functional roles for glyceric acid and its derivatives, particularly D-glyceric acid. These studies span from fundamental metabolic activation to potential treatments for chronic diseases.
Key research findings indicate that DGA upregulates oxidative phosphorylation (OXPHOS) and increases the levels of nicotinamide (B372718) adenine (B156593) dinucleotide + hydrogen (NADH) in tissues such as the liver and muscles. This enhancement of aerobic energy production is evidenced by a pronounced and statistically significant decrease in plasma lactate (B86563) levels. frontiersin.orgnih.gov These metabolic improvements have been observed in both short-term (4-day) and longer-term (21-day) studies, suggesting a consistent effect. frontiersin.orgnih.gov This has led to suggestions of its potential use in health supplements designed to boost metabolic function.
Table 1: Effects of D-Glyceric Acid on Mitochondrial Metabolism
| Finding | Observation | Source(s) |
|---|---|---|
| Mitochondrial Activation | Enhances mitochondrial metabolism by increasing intracellular DGA concentrations. | |
| OXPHOS & NADH Levels | Leads to improved oxidative phosphorylation (OXPHOS) and elevated NADH levels in muscle and liver. | |
| Plasma Lactate | Significantly reduces plasma lactate, indicating improved aerobic energy production. | frontiersin.orgnih.gov |
| Cellular Energy Metabolism | A highly conserved mechanism seems to subtly activate cellular energy metabolism. | frontiersin.orgnih.gov |
Concurrent with its metabolic effects, D-glyceric acid has demonstrated notable anti-inflammatory properties. ontosight.ai Clinical research with healthy, 50-60-year-old volunteers has shown that even small oral doses of DGA can lead to a reduction in inflammation. mdpi.comresearchgate.netnih.gov
Systemic inflammation markers were observed to be significantly lower following both 4-day and 21-day DGA regimens. nih.govfrontiersin.org This reduction in subclinical inflammation was robust, confirmed by three independent measurement methods. nih.gov The anti-inflammatory action of DGA appears to be linked to its primary role in activating mitochondrial metabolism and its influence on the heme oxygenase-1 pathway. mdpi.comresearchgate.net Specifically, studies have shown that an increase in blood bilirubin (B190676), prompted by DGA, is associated with a decrease in systemic inflammation markers like Interleukin-6 (IL-6). mdpi.com
D-glyceric acid has been found to modulate the heme oxygenase-1 (HO-1) pathway, a critical system in cellular defense against oxidative stress. mdpi.comnih.govresearchgate.net Research indicates that after a four-day regimen, an acute dose of DGA transiently activated the HO-1 pathway. mdpi.comresearchgate.netnih.gov HO-1 is the enzyme responsible for the degradation of heme into biliverdin (B22007), free iron, and carbon monoxide; biliverdin is subsequently reduced to bilirubin. researchgate.net
A key outcome of the DGA regimen in a 21-day study was a significant upregulation of blood bilirubin. mdpi.comnih.gov Bilirubin is recognized for its role as a potent cellular antioxidant. mdpi.combyjus.com The elevated bilirubin levels were strongly associated with positive health markers, including reduced systemic inflammation and lower blood triglycerides. mdpi.comresearchgate.net This suggests that DGA's therapeutic effects may be partially mediated by the antioxidant and anti-inflammatory properties of the HO-1 pathway and its end-product, bilirubin. mdpi.com
Table 2: D-Glyceric Acid's Impact on the HO-1 Pathway and Related Markers
| Parameter | Effect of DGA Regimen | Associated Outcome | Source(s) |
|---|---|---|---|
| HO-1 Pathway | Acutely activated after a 4-day regimen. | Cytoprotective response. | mdpi.comresearchgate.netnih.gov |
| Blood Bilirubin | Strongly upregulated towards the end of a 21-day study. | Improved inflammation and reduced blood triglycerides. | mdpi.comnih.govresearchgate.net |
| Systemic Inflammation (IL-6) | Declined by 19.0% from Day 0 to Day 21 in the DGA group. | Direct role of bilirubin in reducing inflammation. | mdpi.com |
Based on its demonstrated ability to upregulate mitochondrial metabolism at a systemic level, researchers propose that a D-glyceric acid regimen could help alleviate both acute and chronic energy metabolic challenges in key organs. frontiersin.orgnih.govfrontiersin.org The liver, central nervous system (CNS), and skeletal muscles are highlighted as primary beneficiaries of this metabolic enhancement. frontiersin.orgnih.govfigshare.com
The interplay between these organs is crucial for the body's energy homeostasis. mdpi.com In the liver, DGA may promote the activation of fatty acid oxidation. mdpi.com The liver processes metabolites like lactate, which is produced in muscles, to generate glucose via gluconeogenesis in a process known as the Cori cycle. embopress.org In skeletal muscles, DGA directly enhances mitochondrial metabolism. The combined effect of activated metabolic flows and lower systemic inflammation could be particularly beneficial for the aging population. frontiersin.orgnih.govfrontiersin.org Future research may focus on DGA's potential to speed recovery from physical exertion and mitigate chronic energy metabolic disorders affecting these vital organs. nih.gov
Beyond its direct biological effects, glyceric acid is an important intermediate in pharmaceutical and chemical manufacturing. google.comontosight.aiontosight.ai Its molecular structure, which features two hydroxyl groups and a carboxyl group, makes it a chemically active and versatile building block. google.com
This reactivity allows it to participate in a wide range of chemical reactions, including polymerization and condensation. google.com As a result, glyceric acid serves as a valuable starting material for the synthesis of other compounds. acs.org A notable example is its use as a raw material to produce optically active substances like the amino acid L-serine. google.com It is also employed in the synthesis of fine chemicals and other pharmaceuticals. google.commuscatchemical.com
D-glyceric acid is itself being investigated as an active therapeutic compound. ontosight.ai Its demonstrated dual action of enhancing mitochondrial function and reducing inflammation points to its potential as a treatment for conditions rooted in metabolic dysfunction and chronic inflammation, such as metabolic syndrome.
Research has suggested that the whole-body mechanism of action of DGA could be beneficial for ameliorating complex diseases with significant unmet medical needs, including certain fatty and cholestatic liver diseases and even Parkinson's disease. mdpi.comnih.gov Furthermore, historical use of plant extracts containing glyceric acid indicated liver-stimulant and cholesterol-lowering activities. asm.org Modern research also explores glyceric acid-based esters, which have shown antitrypsin activity, and novel oligoesters derived from glyceric acid that could be useful in advanced drug delivery systems. asm.org
Glyceric Acid Derivatives in Drug Delivery Systems
The unique properties of glyceric acid have led to the exploration of its derivatives, particularly oligoesters, for pharmaceutical applications such as drug delivery systems. nih.govasm.org The development of novel oligoesters from glyceric acid derivatives suggests their potential utility in creating advanced carriers for therapeutic agents. nih.govasm.org
Polymers derived from or incorporating glyceric acid are being investigated for their role in drug delivery. For instance, poly(lactic-co-glycolic acid) (PLGA), a copolymer of lactic acid and glycolic acid, is a well-established biodegradable polymer in drug delivery. tandfonline.comd-nb.infomdpi.commdpi.comasiapharmaceutics.info By adjusting the ratio of its constituent monomers, the degradation rate and drug release profile of PLGA can be controlled. mdpi.commdpi.com A higher glycolic acid content leads to faster hydrolysis and degradation due to its greater hydrophilicity. mdpi.com This adaptability allows for the creation of drug delivery systems with tailored release characteristics. tandfonline.commdpi.commdpi.com PLGA can be formulated into microparticles and nanoparticles to encapsulate and protect drugs, enhancing their stability and facilitating their transport across cellular barriers. mdpi.comasiapharmaceutics.info
Liver Stimulant and Cholesterolytic Activity of D-Glyceric Acid
D-Glyceric acid has shown potential as a bioactive compound with beneficial effects on liver function. Extracts from the leaves of Cynara scolymus (artichoke), which contain glyceric acid, have demonstrated liver stimulant and cholesterolytic activity in studies involving dogs. nih.govasm.orgcnjournals.com This suggests that D-glyceric acid may play a role in promoting liver health and aiding in the management of cholesterol levels. jmb.or.kr
Antitrypsin Activity of Glyceric Acid-Based Esters
Research has identified that esters derived from glyceric acid possess antitrypsin activity. nih.govasm.org A mixture of glyceric acid esters with long acyl chains (C14 to C18), known as OR-1 and produced by Penicillium funiculosum, exhibited a strong inhibitory effect on the trypsin digestion of casein. jst.go.jp The synthesis and evaluation of dioleoyl glyceric acid, a primary component of OR-1, confirmed this inhibitory activity, although it was found to be less potent than the original mixture, indicating the presence of other active substances in OR-1. jst.go.jp
Further studies have explored the structure-activity relationship of these esters. Diacyl glyceric acids with medium-length acyl chains (C6 to C12) have also been synthesized. jst.go.jp While the acid forms of these compounds have limited water solubility, their sodium salts are more soluble. jst.go.jp Notably, the sodium salt of dioctanoyl glyceric acid demonstrated significant surface-tension-lowering properties and a greater inhibitory effect on trypsin activity compared to dioleoyl glyceric acid, likely due to its improved water solubility. jst.go.jp Glyceric acids esterified with long acyl chains (>C16) have also been reported to exhibit antitrypsin activity. jseb.jp
Effects on Cell Viability and Collagen Production in Skin Cells in vitro
Glyceric acid and its derivatives have shown promising effects in the context of skin health. Studies have indicated that glyceric acid can activate the proliferation of dermal cells. tandfonline.com Both glyceric acid and its glucosyl derivatives have been found to positively influence the viability and collagen production of skin cells in vitro. jst.go.jp
While direct studies on glyceric acid are emerging, research on the closely related glycolic acid provides further insight. In vitro studies using human dermal fibroblasts have shown that glycolic acid can increase collagen synthesis. koreascience.krresearchgate.netnih.gov It has been observed to stimulate fibroblast proliferation and collagen production in a dose-dependent manner. nih.gov Furthermore, glycolic acid treatment has been associated with increased levels of type I collagen mRNA, indicating a stimulation of gene expression for collagen. researchgate.netconsensus.app Some research suggests that glycolic acid may contribute to wrinkle reduction by both increasing collagen synthesis and decreasing its degradation. koreascience.kr
Materials Science and Industrial Applications (Research Focus)
The chemical structure of glyceric acid makes it a valuable building block for the synthesis of new materials with diverse industrial applications.
Glyceric Acid as Monomer for Oligoesters and Polymers
Glyceric acid is recognized as a promising monomer for the creation of oligoesters and polymers. researchgate.netrsc.org Its trifunctional nature, possessing both hydroxyl and carboxyl groups, allows for the synthesis of branched polymers. nih.gov For example, a novel branched-type poly(lactic acid) (PLA) has been synthesized through the polycondensation of lactide in the presence of glyceric acid. nih.gov The resulting branched PLA exhibited lower crystallinity and glass transition temperatures compared to linear PLA. nih.gov This modification suggests that glyceric acid-containing polymers could serve as bio-based modifiers for existing bioplastics like PLA. nih.gov The potential to produce monomers like glycolic acid from renewable resources further enhances the appeal of creating sustainable polymers such as poly(glycolic acid) (PGA). uva.nl
Functional Surfactants Derived from Glyceric Acid
Glyceric acid serves as a foundational material for the development of functional surfactants. researchgate.netrsc.org By chemically modifying glyceric acid, particularly through acylation, surfactants with specific properties can be engineered. The sodium salts of diacylated glyceric acids have demonstrated excellent surface tension-lowering capabilities. jst.go.jp
The properties of these surfactants can be tuned by altering the length of the acyl chains. For instance, dioctanoyl glyceric acid sodium salt was found to have a critical micelle concentration (CMC) of 0.82 mM and could lower the surface tension of water to 25.5 mN/m. jseb.jp To create more water-soluble options, diacyl glyceric acid sodium salts with shorter hexanoyl (C6) acyl chains have been synthesized. jseb.jp The rational design of glycerol-derived surfactants has been explored to create molecules that favor the formation of inverse phases, which have applications in various fields. nih.gov These bio-based surfactants, derived from renewable resources like glycerol (B35011), are gaining interest as environmentally friendly alternatives to traditional petroleum-based surfactants. mdpi.comresearchgate.net
Glyceric Acid as Protective Solutes
Glyceric acid and its derivatives can function as protective solutes, also known as compatible solutes or osmolytes. jst.go.jp Organisms produce these small organic molecules in response to environmental stressors like heat, drought, and ultraviolet light to protect vital biological molecules such as DNA and proteins. jst.go.jp Some microbes, for instance, accumulate glycosides containing a glyceric acid component within their cells to cope with external stimuli. jst.go.jp
Research has demonstrated the protective effects of glyceric acid and its derivatives. For example, a synthesized derivative, glucosylglyceric acid (GGA), has been shown to protect against DNA damage caused by hydroxyl radicals and to prevent the heat-induced aggregation of egg white proteins in laboratory settings. jst.go.jp Furthermore, while glyceric acid itself did not show a positive effect on the viability of normal human dermal fibroblasts (NHDFs), its glucosyl derivative, GGA, was found to increase the production of type I collagen by these cells. jst.go.jp In another study, 0.78 mM glyceric acid was found to enhance the proliferation of human dermal fibroblasts by approximately 45%. nih.gov These findings highlight the potential of glyceric acid and its derivatives as protective agents in various biological applications. jst.go.jpnih.gov
Glyceric acid has also been identified as a potential biomarker for UV-B stress in plants like Rhododendron chrysanthum. dntb.gov.ua The accumulation of glyceric acid, along with other metabolites, is associated with drought tolerance in plants like chickpeas (Cicer arietinum L.). plos.org These sugars contribute to osmotic adjustment, detoxify reactive oxygen species, and stabilize the structure of proteins under water-scarce conditions. plos.org
Table 1: Protective Functions of Glyceric Acid and its Derivatives
| Compound | Protective Function | Organism/System Studied |
| Glyceric acid | Osmoregulation, detoxification of reactive oxygen species, protein stabilization | Chickpea (Cicer arietinum L.) plos.org |
| Glyceric acid | Potential UV-B stress biomarker | Rhododendron chrysanthum dntb.gov.ua |
| Glucosylglyceric acid (GGA) | Protection against DNA scission by hydroxyl radicals, prevention of heat-induced protein aggregation, increased collagen synthesis | In vitro, Normal Human Dermal Fibroblasts jst.go.jp |
| Glyceric acid | Enhanced cell proliferation | Human Dermal Fibroblasts nih.gov |
Astrobiological Significance of Glyceric Acid Formation
Synthesis in Interstellar Ice Analogs
Recent research has successfully demonstrated the synthesis of glyceric acid in laboratory conditions that simulate interstellar ice analogs. astrobiology.comnih.govhawaii.edu Scientists have created racemic glyceric acid at extremely low temperatures (10 K) on ice-coated nanoparticles, mimicking the conditions found in deep space. hawaii.edu This abiotic synthesis was achieved by irradiating ices composed of carbon dioxide and ethylene (B1197577) glycol with high-energy electrons, which serve as a proxy for galactic cosmic rays. nih.govsciencenews.org
The formation of glyceric acid in these experiments is believed to occur through a barrierless radical-radical reaction. nih.govresearchgate.net Specifically, the hydroxycarbonyl (B1239141) radical (HOĊO) reacts with the 1,2-dihydroxyethyl radical (HOĊHCH₂OH) to form glyceric acid. nih.gov The use of isomer-selective vacuum ultraviolet photoionization reflectron time-of-flight mass spectrometry confirmed the identity of the glyceric acid produced. nih.gov These findings suggest that glyceric acid can be formed in the harsh, cold, and radiation-filled environments of interstellar molecular clouds. astrobiology.comhawaii.edu The successful synthesis from common interstellar molecules like carbon dioxide and ethylene glycol strengthens the hypothesis that such biorelevant molecules could be widespread in the cosmos. nih.govsciencenews.org
Implications for the Origins of Life
The formation of glyceric acid in interstellar environments has profound implications for understanding the origins of life. hawaii.eduscitechdaily.com As a key molecule in metabolic processes like glycolysis, its presence in space suggests that the fundamental building blocks of life may not be unique to Earth. astrobiology.comhawaii.edu The discovery that glyceric acid can be synthesized under abiotic, extraterrestrial conditions supports the theory that comets and meteorites could have delivered these crucial molecules to a young Earth, contributing to the prebiotic chemical inventory necessary for life to emerge. astrobiology.comhawaii.eduscitechdaily.com
Glyceric acid has been identified in carbonaceous meteorites, such as the Murchison meteorite, with abundances comparable to that of amino acids. nih.govresearchgate.net The analysis of these meteorites reveals that the glyceric acid is racemic, meaning it contains equal amounts of its left- and right-handed forms (enantiomers), which is a characteristic of non-biological synthesis. pnas.orgmdpi.com This contrasts with the glyceric acid found in terrestrial biology, which is predominantly the D-enantiomer. pnas.org The presence of racemic glyceric acid in meteorites provides strong evidence for its extraterrestrial and abiotic origin. pnas.orgnasa.gov This discovery bridges a gap in our understanding between simple prebiotic molecules and the more complex biomolecules that form the basis of life. scitechdaily.com
Role as Precursor to Biomolecules in Extraterrestrial Environments
Glyceric acid is not only a significant molecule in its own right but also serves as a precursor to other vital biomolecules in extraterrestrial environments. astrobiology.comnih.gov In prebiotic chemistry, it is considered a fundamental building block. nih.gov For instance, through methylation, glyceric acid can form deoxy sugar acids like 2-methyl glyceric acid. nih.gov It can also be converted into formic acid and glycolic acid through carbon-carbon bond cleavage. nih.gov
Furthermore, glyceric acid is a direct precursor to the proteinogenic amino acid serine. astrobiology.com In contemporary biochemistry, phosphorylation of glyceric acid leads to the formation of 2-phosphoglyceric acid and 3-phosphoglyceric acid, which are crucial intermediates in metabolic pathways like the tricarboxylic acid (TCA) cycle and the Calvin cycle. astrobiology.com The potential for glyceric acid to be phosphorylated under prebiotic conditions has been demonstrated, further highlighting its role as a key entry point into carbohydrate metabolism. core.ac.uknasa.govnih.gov The formation of these essential biomolecules from glyceric acid in interstellar clouds and their subsequent delivery to early Earth could have played a significant role in the emergence of life. astrobiology.comhawaii.eduscitechdaily.com
Table 2: Potential Biomolecules Derived from Glyceric Acid in Prebiotic Scenarios
| Precursor | Derived Biomolecule | Significance |
| Glyceric acid | Serine | Proteinogenic amino acid astrobiology.com |
| Glyceric acid | 2-Methyl glyceric acid | Deoxy sugar acid nih.gov |
| Glyceric acid | Formic acid | Simple carboxylic acid nih.gov |
| Glyceric acid | Glycolic acid | Simple hydroxy acid nih.gov |
| Glyceric acid | 2-Phosphoglyceric acid | Intermediate in glycolysis and TCA cycle astrobiology.com |
| Glyceric acid | 3-Phosphoglyceric acid | Intermediate in Calvin cycle and glycolysis astrobiology.com |
Analytical Methodologies for Glyceric Acid Research
Chromatographic Techniques for Glyceric Acid Analysis
Chromatography is a cornerstone for the analysis of glyceric acid, providing the necessary separation from other metabolites that could interfere with quantification. Gas chromatography and high-performance liquid chromatography, often coupled with mass spectrometry, are the most powerful tools in this domain.
Gas Chromatography-Mass Spectrometry (GC-MS) for Glyceric Acid
Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive and specific technique for the analysis of volatile and thermally stable compounds. creative-proteomics.com Since glyceric acid is a non-volatile organic acid, a chemical derivatization step is required to convert it into a more volatile form suitable for GC analysis. nih.gov This typically involves trimethylsilylation (TMS), where the hydroxyl and carboxyl groups of glyceric acid react to form TMS esters. nih.govnih.gov
The general workflow for GC-MS analysis involves sample injection, separation of the derivatized analytes on a GC column, followed by ionization, mass analysis, and detection. creative-proteomics.com The separation is achieved on a capillary column, often with a 5%-phenyl-95%-dimethylpolysiloxane stationary phase. hmdb.ca After separation, the molecules are fragmented and detected by a mass spectrometer, which provides a unique mass spectrum that acts as a chemical fingerprint for identification. nih.gov Selected ion monitoring (SIM) mode can be employed to enhance the sensitivity and selectivity of the analysis for specific target compounds like glyceric acid. nih.govmdpi.com
| Parameter | Description | Source |
|---|---|---|
| Derivatization Method | Trimethylsilylation (TMS) to increase volatility. | nih.govnih.gov |
| Column Type | 5%-phenyl-95%-dimethylpolysiloxane capillary column is commonly used. | hmdb.ca |
| Detection Mode | Mass spectrometry, often in Selected Ion Monitoring (SIM) mode for higher sensitivity. | nih.govmdpi.com |
| Internal Standard | Isotope-labeled glycerol (B35011) or other non-endogenous compounds like 1,2,3-butanetriol (B1208628) may be used for quantification. | nih.gov |
High-Performance Liquid Chromatography (HPLC) for Glyceric Acid Quantification
High-performance liquid chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying small organic molecules in aqueous media, making it well-suited for glyceric acid analysis. acs.org The method can be optimized to simultaneously detect multiple products of related reactions, such as glycerol oxidation. acs.org
One HPLC approach for L-glyceric acid involves derivatization with lactate (B86563) dehydrogenase and nicotinamide-adenine dinucleotide in the presence of phenylhydrazine (B124118). nih.gov This reaction oxidizes L-glycerate to β-hydroxypyruvate, which then forms a UV-absorbing phenylhydrazone derivative. nih.gov This derivative is then quantified using reversed-phase HPLC. nih.gov This method has demonstrated a sensitivity of 5 µmol/L in body fluids. nih.gov
Method development often involves optimizing the mobile phase composition, such as the concentration of sulfuric acid, and the column temperature to achieve the best separation and peak resolution. core.ac.uk For instance, an Aminex HPX-87C column with a mobile phase of 3 mM H₂SO₄ at 70°C has been shown to be effective. core.ac.uk Detection is commonly performed using a diode array detector (DAD). acs.org
| Parameter | Condition | Source |
|---|---|---|
| Stationary Phase/Column | Reversed-phase columns; Aminex HPX-87C (sulfonated divinylbenzene-styrene resin). | nih.govcore.ac.uk |
| Mobile Phase | Aqueous acidic solutions, such as 3 mM to 10 mM H₂SO₄, sometimes mixed with acetonitrile. | acs.orgcore.ac.uk |
| Detector | Diode Array Detector (DAD) or UV detector. | acs.orgnih.gov |
| Derivatization (Pre-column) | Enzymatic oxidation followed by reaction with phenylhydrazine to form a UV-absorbing derivative. | nih.gov |
| Sensitivity (L-glycerate) | 5 µmol/L in plasma and urine. | nih.gov |
| Recovery (L-glycerate) | 96.5 ± 6.8% in plasma. | nih.gov |
Chiral Derivatization Liquid Chromatography-Tandem Mass Spectrometry for D- and L-Glyceric Acids
Distinguishing between the stereoisomers (D- and L-forms) of glyceric acid is critical for the accurate diagnosis of inherited metabolic diseases such as D-glyceric aciduria and L-glyceric aciduria (primary hyperoxaluria type 2). nih.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) combined with chiral derivatization provides a highly sensitive and specific method for this purpose. nih.gov
This technique involves reacting the glyceric acid enantiomers with a chiral derivatization reagent to form diastereomers, which can then be separated on a standard (non-chiral) LC column. nih.govresearchgate.net The separated diastereomers are subsequently detected by a tandem mass spectrometer, which offers high selectivity and sensitivity. nih.gov One method utilizes a ristocetin (B1679390) A glycopeptide antibiotic silica (B1680970) gel bonded column to separate the two stereoisomers. nih.gov The mass spectrometer is typically operated in negative ion mode with electrospray ionization (ESI), monitoring specific parent-to-daughter ion transitions to detect the eluting glyceric acid enantiomers from samples like untreated urine. nih.gov This approach allows for the confirmation of D-glyceric aciduria and the differentiation between types of primary hyperoxaluria. nih.gov
| Parameter | Description | Source |
|---|---|---|
| Principle | Formation of diastereomers using a chiral derivatization reagent followed by LC separation. | nih.gov |
| Separation Column | Ristocetin A glycopeptide antibiotic silica gel bonded column. | nih.gov |
| Mobile Phase | Triethylamine acetate (B1210297) at pH 4.1 with 10% methanol. | nih.gov |
| Ionization | Electrospray Ionization (ESI) in negative ion mode. | nih.gov |
| Detection | Triple quadrupole tandem mass spectrometer monitoring multiple parent-to-daughter transitions. | nih.gov |
| Application | Diagnosis of D-glyceric aciduria and L-glyceric aciduria from urine samples. | nih.gov |
Spectroscopic Methods for Glyceric Acid Characterization
Spectroscopic methods analyze the interaction of molecules with electromagnetic radiation. For glyceric acid, Nuclear Magnetic Resonance (NMR) spectroscopy and spectrophotometry are valuable for structural characterization and quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Glyceric Acid Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for the structural elucidation and quantification of organic molecules without the need for chemical derivatization. aocs.orgnih.gov Both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy can be applied to the analysis of glyceric acid. nih.gov The intensity of an NMR signal is directly proportional to the number of corresponding nuclei, allowing for quantitative analysis. nih.gov
¹H NMR spectroscopy provides a rapid and nondestructive method for detecting and quantifying products in a complex mixture, such as those from glycerol oxidation, which includes glyceric acid. acs.org Quantification can be achieved by integrating the peak areas of glyceric acid signals relative to those of a known internal standard. nih.gov The chemical shifts and coupling patterns in the ¹H and ¹³C spectra provide unambiguous structural information, confirming the identity of the compound. aocs.orghmdb.ca This technique has been shown to be a viable alternative to chromatographic methods, with results being coherent with those obtained by HPLC. acs.org
| Technique | Application | Advantages | Source |
|---|---|---|---|
| ¹H NMR | Quantitative analysis of glyceric acid in mixtures. | Non-destructive, no derivatization required, rapid, provides structural information. | nih.govacs.org |
| ¹³C NMR | Structural characterization and quantification. | Provides detailed information on the carbon skeleton. | aocs.orgnih.gov |
Spectrophotometric Approaches for Glyceric Acid Determination
Spectrophotometry measures the absorption of light by a substance at a specific wavelength and is valued for its simplicity and cost-effectiveness. juniperpublishers.com For the determination of compounds like glyceric acid, which may not have a strong chromophore, the method often relies on a chemical reaction that produces a colored product. researchgate.net The absorbance of this product is directly proportional to the concentration of the analyte. juniperpublishers.com
While specific protocols for glyceric acid are less common, methods developed for similar small organic acids can be adapted. For example, methods for glycolic acid involve reaction with reagents like chromotropic acid in a strong acid medium, which produces a violet-red compound. researchgate.net Another approach for glyoxylic acid uses a modified Hopkins–Cole reaction with tryptophan in the presence of ferric chloride and sulfuric acid. nih.gov Such colorimetric reactions require careful optimization of conditions like pH, temperature, and reaction time to ensure complete and reproducible color formation. juniperpublishers.comnih.gov These methods are particularly useful for routine analysis in quality control laboratories where rapid and inexpensive assays are needed. juniperpublishers.com
| Principle | Description | Example Reagents for Similar Acids | Source |
|---|---|---|---|
| Colorimetric Reaction | The analyte reacts with a reagent to form a colored complex or product. | Chromotropic acid, Phenylhydrazine, Tryptophan with ferric chloride. | nih.govresearchgate.netnih.gov |
| Measurement | Absorbance is measured at the wavelength of maximum absorbance (λmax) of the colored product. | λmax = 570 nm for glycolic acid-chromotropic acid product. | researchgate.net |
| Advantages | Simple, rapid, and cost-effective for quantitative analysis. | Suitable for routine quality control. | juniperpublishers.com |
Challenges in Quantitative Analysis of Glyceric Acid at Physiological Levels
The accurate quantification of glyceric acid in biological matrices such as plasma, urine, or cerebrospinal fluid presents significant analytical challenges, primarily due to its low physiological concentrations and the complex nature of these samples. In healthy individuals, L-glycerate concentrations in urine and plasma are typically less than 5 µmol/L. nih.gov This low abundance necessitates highly sensitive analytical methods to achieve reliable detection and quantification.
One of the primary hurdles in analyzing glyceric acid at these levels is the "matrix effect." uab.edu Biological samples contain a vast array of endogenous substances, including salts, proteins, lipids, and other small molecules. uab.eduresearchgate.net These components can interfere with the analysis, leading to ion suppression or enhancement in mass spectrometry-based methods, which can significantly impact the accuracy and precision of the results. uab.edu For instance, co-eluting compounds from the sample matrix can compete with glyceric acid for ionization, reducing the analyte signal and leading to an underestimation of its concentration.
Furthermore, the inherent chemical properties of glyceric acid, a small, polar, and non-volatile molecule, make it difficult to analyze directly using techniques like gas chromatography (GC). nih.govrestek.com Direct analysis often results in poor chromatographic peak shape and low sensitivity. restek.com Therefore, derivatization is typically required to increase its volatility and improve its chromatographic behavior, adding another layer of complexity to the analytical workflow.
Distinguishing between the D- and L-stereoisomers of glyceric acid is another significant challenge. These isomers often have identical physicochemical properties, making their separation difficult without the use of specialized chiral columns or chiral derivatization agents. nih.gov Accurate quantification of each enantiomer is crucial, as their physiological roles and metabolic origins can differ.
Finally, the potential for interference from structurally similar compounds can compromise the specificity of the assay. The biological matrix is rich in other organic acids and polyols that may have similar retention times or mass spectral fragmentation patterns, requiring high-resolution analytical techniques to ensure that the measured signal is exclusively from glyceric acid. researchgate.net Overcoming these challenges requires meticulous sample preparation, optimized chromatographic separation, and highly sensitive detection methods.
Optimization of Derivatization Conditions for Glyceric Acid Analysis
To overcome the challenges associated with the direct analysis of glyceric acid, derivatization is a critical step to enhance its volatility for gas chromatography (GC) or to improve its detectability for liquid chromatography (LC). nih.govrestek.com The optimization of derivatization conditions is paramount to ensure complete, reproducible, and efficient conversion of glyceric acid into a derivative suitable for analysis.
Silylation is a common derivatization technique for organic acids, including glyceric acid, prior to GC-mass spectrometry (GC-MS) analysis. nih.gov This process involves replacing the active hydrogen atoms in the carboxyl and hydroxyl groups with a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like 1% trimethylchlorosilane (TMCS), are frequently used. restek.com The optimization of this process involves several key parameters:
Reagent Volume: An adequate excess of the derivatizing agent is necessary to ensure the reaction proceeds to completion, especially in biological samples where other molecules with active hydrogens can consume the reagent. chromforum.org
Reaction Temperature: The temperature influences the rate of the derivatization reaction. While higher temperatures can speed up the reaction, they can also lead to the degradation of the analyte or derivative if not carefully controlled. researchgate.net
Reaction Time: Sufficient time must be allowed for the derivatization to be complete. Incomplete reactions can result in the formation of multiple derivative products or leave underivatized analyte, leading to inaccurate quantification. researchgate.netnih.gov
A study focusing on the chiral derivatization of D- and L-glyceric acids for LC-tandem mass spectrometry (LC-MS/MS) analysis utilized a design of experiments (DOE) approach to efficiently optimize the derivatization conditions. nih.gov By systematically varying factors such as reagent concentration, reaction time, and temperature, the researchers were able to increase the yield of the desired derivatives five-fold compared to the pre-optimized conditions. nih.gov
The following interactive table summarizes key parameters that are often optimized for the derivatization of glyceric acid for GC-MS analysis.
| Parameter | Typical Range/Condition | Rationale for Optimization | Potential Issues if Not Optimized |
|---|---|---|---|
| Derivatization Reagent | BSTFA + 1% TMCS, MSTFA | Choice of reagent affects reaction efficiency and derivative stability. | Incomplete reaction, side-product formation. |
| Reagent Volume | 10x molar excess or greater | Ensures complete derivatization of the target analyte and any interfering matrix components. chromforum.org | Incomplete derivatization leading to underestimation. nih.gov |
| Reaction Temperature | 30°C - 70°C | Affects reaction kinetics; needs to be high enough for efficient reaction but low enough to prevent degradation. researchgate.net | Slow/incomplete reaction at low temperatures; analyte/derivative degradation at high temperatures. |
| Reaction Time | 10 min - 2 hours | Ensures the reaction has proceeded to completion for all analyte molecules. researchgate.net | Incomplete derivatization, leading to variability and inaccurate results. nih.gov |
For high-performance liquid chromatography (HPLC) analysis, a different derivatization strategy can be employed. One method involves the enzymatic oxidation of L-glycerate to β-hydroxypyruvate, which is then converted to a phenylhydrazone derivative. nih.gov This derivative is UV-absorbing, allowing for sensitive detection. nih.gov The optimization of this enzymatic and chemical derivatization process is crucial for achieving the required sensitivity for physiological samples. nih.gov
Q & A
Q. What are the primary metabolic roles of glyceric acid in human biochemistry, and how are these studied experimentally?
Glyceric acid plays a critical role in carbohydrate metabolism and is implicated in rare inherited disorders like D- and L-glyceric aciduria. Experimental studies often employ chromatographic techniques (e.g., gas chromatography-mass spectrometry) to quantify its levels in biological fluids. Increased excretion in metabolic diseases provides a biomarker for diagnosis, requiring validation through controlled cohort studies and comparative analysis with healthy subjects .
Q. What analytical techniques are most effective for identifying and quantifying glyceric acid in biological samples?
Q. What structural characteristics of glyceric acid influence its reactivity and function in biochemical systems?
Glyceric acid (2,3-dihydroxypropanoic acid) has two hydroxyl groups and a carboxylic acid moiety, enabling hydrogen bonding and chelation. Its chiral centers (D- and L-forms) dictate enantioselective interactions in metabolic pathways, such as phosphorylation reactions in prebiotic chemistry studies. Structural analysis via X-ray crystallography or computational modeling (DFT) can clarify these interactions .
Advanced Research Questions
Q. How can researchers design experiments to investigate the phosphorylation pathways of glyceric acid in prebiotic chemistry?
Experimental design should include simulating prebiotic conditions (e.g., aqueous solutions with inorganic phosphates at varying pH/temperature). Use isotopic labeling (e.g., ³¹P NMR) to track phosphorylation efficiency. Controls must account for non-enzymatic catalysis, and results should be validated via kinetic modeling and comparison with analogous biochemical systems .
Q. What methodological considerations are critical when analyzing contradictory data on glyceric acid's role in different metabolic disorders?
Contradictions may arise from sample heterogeneity or analytical variability. Implement standardized protocols for sample collection (e.g., fasting vs. postprandial states). Use multivariate statistical analysis (e.g., PCA) to distinguish disease-specific metabolic signatures. Cross-validate findings with independent cohorts and multi-omics integration (e.g., transcriptomics to link dysregulation to enzymatic pathways) .
Q. How should a literature review on glyceric acid's biomedical applications be structured to ensure comprehensive coverage and critical analysis?
Follow a systematic approach:
- Define scope using PICO framework (Population, Intervention, Comparison, Outcome).
- Use Google Scholar with advanced operators (e.g., "glyceric acid" AND "biomedical applications") and track citations via "Cited by" features.
- Prioritize peer-reviewed journals, exclude non-relevant studies (e.g., industrial synthesis), and synthesize findings through thematic analysis. Address gaps, such as limited clinical trials for therapeutic applications .
Q. What are the best practices for ensuring reproducibility in experiments involving glyceric acid synthesis or modification?
Document all protocols in detail, including reagent sources (e.g., HY-W018035 for DL-glyceric acid) and instrument parameters (e.g., NMR pulse sequences). Use open-source tools (e.g., COLMAR) for data analysis. Share raw datasets and code repositories to enable independent verification. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data management .
Q. How can NMR spectroscopy be optimized for the detection of glyceric acid in complex mixtures like human serum?
Optimize pulse sequences for sensitivity (e.g., ¹H-¹³C HSQC) and suppress background signals via presaturation. Use cryoprobes to enhance signal-to-noise ratios. For quantification, integrate spiked internal standards (e.g., ¹³C-labeled glyceric acid) and validate with LC-MS/MS cross-correlation. Data processing should include peak alignment and deconvolution algorithms to resolve overlapping signals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
